molecular formula C12H11NO B14200112 3-(1H-indol-3-yl)but-2-enal CAS No. 923293-11-2

3-(1H-indol-3-yl)but-2-enal

Cat. No.: B14200112
CAS No.: 923293-11-2
M. Wt: 185.22 g/mol
InChI Key: QFHBBCDGMYAABE-UHFFFAOYSA-N
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Description

3-(1H-indol-3-yl)but-2-enal is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of an indole moiety attached to a but-2-enal group, making it a compound of interest for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)but-2-enal can be achieved through several methods. One common approach involves the condensation of indole-3-carbaldehyde with an appropriate aldehyde under acidic or basic conditions. For example, the reaction of indole-3-carbaldehyde with crotonaldehyde in the presence of a base such as sodium hydroxide can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to produce the compound on a large scale. The use of catalysts and controlled reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-3-yl)but-2-enal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted indole derivatives .

Scientific Research Applications

3-(1H-indol-3-yl)but-2-enal has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(1H-indol-3-yl)but-2-enal involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbaldehyde: A precursor in the synthesis of 3-(1H-indol-3-yl)but-2-enal, known for its biological activities.

    Indole-3-acetic acid: A plant hormone with structural similarity to this compound.

    Indole-3-butyric acid: Another plant hormone with a similar indole structure

Uniqueness

This compound is unique due to its specific structure, which combines the indole moiety with a but-2-enal group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

923293-11-2

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

3-(1H-indol-3-yl)but-2-enal

InChI

InChI=1S/C12H11NO/c1-9(6-7-14)11-8-13-12-5-3-2-4-10(11)12/h2-8,13H,1H3

InChI Key

QFHBBCDGMYAABE-UHFFFAOYSA-N

Canonical SMILES

CC(=CC=O)C1=CNC2=CC=CC=C21

Origin of Product

United States

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